molecular formula C9H4BrCl2N B11849156 4-Bromo-1,6-dichloroisoquinoline

4-Bromo-1,6-dichloroisoquinoline

Cat. No.: B11849156
M. Wt: 276.94 g/mol
InChI Key: ZEMZJQUVBIRRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,6-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 4-Bromo-1,6-dichloroisoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the compound can be synthesized by heating isoquinoline hydrochlorides with bromine in nitrobenzene, resulting in high yields . Another method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, followed by a three-step reaction process . These methods are suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

4-Bromo-1,6-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield isoquinoline N-oxides.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents, forming carbon-carbon bonds.

Scientific Research Applications

4-Bromo-1,6-dichloroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,6-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

4-Bromo-1,6-dichloroisoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

4-bromo-1,6-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H

InChI Key

ZEMZJQUVBIRRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.